(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a piperazine ring, and a dihydroisoquinoline moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.
Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the dihydroisoquinoline core is replaced by the piperazine ring.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the (E)-but-2-enedioic acid moiety: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the (E)-alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-1-phenyl-3,4-dihydroisoquinoline: Lacks the piperazine moiety, resulting in different chemical and biological properties.
(E)-but-2-enedioic acid;1-phenyl-3,4-dihydroisoquinoline: Lacks the methoxy and piperazine groups, leading to reduced biological activity.
7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenylisoquinoline: Lacks the dihydroisoquinoline core, affecting its reactivity and biological interactions.
Uniqueness
(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline is unique due to its combination of structural features, which contribute to its diverse chemical reactivity and potential biological activities. The presence of the methoxy group, piperazine ring, and dihydroisoquinoline core allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for scientific research and industrial applications.
Properties
CAS No. |
83658-75-7 |
---|---|
Molecular Formula |
C30H35N3O9 |
Molecular Weight |
581.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C22H27N3O.2C4H4O4/c1-24-10-12-25(13-11-24)16-19-14-18-8-9-20(26-2)15-21(18)22(23-19)17-6-4-3-5-7-17;2*5-3(6)1-2-4(7)8/h3-9,15,19H,10-14,16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
VASDTNTUVMMFPV-LVEZLNDCSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC2N=C(C3=C(C2)C=CC(=C3)OC)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CC2CC3=C(C=C(C=C3)OC)C(=N2)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.